molecular formula C23H25N3 B5509540 5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile

5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile

Cat. No.: B5509540
M. Wt: 343.5 g/mol
InChI Key: VVZZBLVBTLBSKW-UHFFFAOYSA-N
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Description

“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an azepane ring, a methylphenyl group, and a carbonitrile group, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridines or pyrroles.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or ring-closing reactions.

    Functional Group Modifications: The methyl and carbonitrile groups can be added through alkylation and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The aromatic ring and the azepane ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted azepane derivatives.

Scientific Research Applications

“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of “5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The azepane ring and carbonitrile group could play a role in binding to the target site, while the indolizine core may contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.

    Azepane Derivatives: Compounds featuring the azepane ring with various functional groups.

    Carbonitrile Compounds: Molecules containing the carbonitrile group with different core structures.

Uniqueness

“5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile” is unique due to its combination of an indolizine core, an azepane ring, and a carbonitrile group. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-17-7-9-19(10-8-17)20-14-21-13-18(2)22(15-24)23(26(21)16-20)25-11-5-3-4-6-12-25/h7-10,13-14,16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZBLVBTLBSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C2)C=C(C(=C3N4CCCCCC4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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